molecular formula C10H18N4O B13634480 2-(4-Amino-1h-pyrazol-1-yl)-N-(pentan-2-yl)acetamide

2-(4-Amino-1h-pyrazol-1-yl)-N-(pentan-2-yl)acetamide

Cat. No.: B13634480
M. Wt: 210.28 g/mol
InChI Key: VTSBUUJTZTVZQI-UHFFFAOYSA-N
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Description

2-(4-Amino-1H-pyrazol-1-yl)-N-(pentan-2-yl)acetamide is an acetamide derivative featuring a 4-aminopyrazole moiety linked to a pentan-2-yl group. The compound’s structure combines a heterocyclic pyrazole ring, known for its role in medicinal chemistry, with an aliphatic chain that may modulate lipophilicity and solubility.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-(4-aminopyrazol-1-yl)-N-pentan-2-ylacetamide

InChI

InChI=1S/C10H18N4O/c1-3-4-8(2)13-10(15)7-14-6-9(11)5-12-14/h5-6,8H,3-4,7,11H2,1-2H3,(H,13,15)

InChI Key

VTSBUUJTZTVZQI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)CN1C=C(C=N1)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(4-Amino-1H-pyrazol-1-yl)-N-(pentan-2-yl)acetamide

General Synthetic Strategy

The synthesis of 2-(4-Amino-1H-pyrazol-1-yl)-N-(pentan-2-yl)acetamide generally follows a two-step approach:

This can be achieved by reacting 4-amino-1H-pyrazole with an appropriate acetamide derivative bearing the pentan-2-yl substituent at the nitrogen.

Specific Preparation Routes

N-Alkylation of 4-Amino-1H-pyrazole with N-(pentan-2-yl)chloroacetamide
  • Reagents and Conditions:

    • 4-Amino-1H-pyrazole as the nucleophile.
    • N-(pentan-2-yl)chloroacetamide as the alkylating agent.
    • Base such as triethylamine or sodium hydride to deprotonate the pyrazole nitrogen.
    • Solvent: Dichloromethane or ethyl acetate.
    • Temperature: 0°C to room temperature.
    • Reaction time: 1–2 hours.
  • Procedure:

    • Dissolve 4-amino-1H-pyrazole in dry dichloromethane.
    • Add triethylamine and cool the mixture in an ice bath.
    • Slowly add N-(pentan-2-yl)chloroacetamide dropwise.
    • Stir at room temperature for 2 hours.
    • Quench with water and extract the organic layer.
    • Dry over anhydrous sodium sulfate and concentrate.
    • Purify by recrystallization from ethyl acetate/petroleum ether.
  • Yield and Purity:

    • Yields reported in analogous reactions range from 80% to 95%.
    • Purity confirmed by HPLC and NMR spectroscopy.
Alternative Acylation Using N-(pentan-2-yl)acetamide Derivatives
  • Using N-(pentan-2-yl)acetamide activated as an acid chloride or anhydride can also acylate the pyrazole nitrogen.
  • Reaction conditions involve:
    • Triethylamine as base.
    • Solvent: Dichloromethane.
    • Temperature: 0°C to 25°C.
    • Reaction time: 1–2 hours.
  • Workup involves aqueous quenching, organic extraction, drying, and purification.

Microwave-Assisted Synthesis

Recent advances include microwave irradiation to accelerate the acylation or alkylation steps:

  • Conditions:

    • Microwave heating at 50°C.
    • Reaction times reduced to 10–20 minutes.
    • Use of catalysts such as 4-dimethylaminopyridine (DMAP) alongside triethylamine.
    • Solvent: Dichloromethane or methylene chloride.
  • Benefits:

    • Higher yields (up to 88%).
    • Shorter reaction times.
    • Cleaner reaction profiles.

Experimental Data and Reaction Optimization

Reaction Conditions and Yields Summary Table

Preparation Method Solvent Base/Catalyst Temperature (°C) Time Yield (%) Notes
N-alkylation with N-(pentan-2-yl)chloroacetamide Dichloromethane Triethylamine 0 to 25 2 hours 80-95 Purification by recrystallization
Acylation with acid chloride derivative Dichloromethane Triethylamine 0 to 25 1-2 hours 87-93 Workup includes aqueous washes
Microwave-assisted acylation Methylene chloride DMAP, Triethylamine 50 10-20 min 80-88 Improved rate and yield

Spectroscopic Characterization

  • NMR (1H and 13C): Confirms the presence of the pyrazole ring, amino substituent, and pentan-2-yl acetamide moiety.
  • IR Spectra: Show characteristic amide carbonyl stretch (~1650 cm⁻¹) and NH stretches.
  • Mass Spectrometry: Confirms molecular ion consistent with C11H18N4O (approximate formula).

Literature Insights and Comparative Analysis

  • The preparation methods for related pyrazolyl acetamides emphasize mild conditions and the use of triethylamine as an acid scavenger to improve yields and selectivity.
  • Microwave-assisted synthesis is emerging as a valuable technique to enhance efficiency.
  • The choice of solvent and temperature is critical to avoid side reactions and degradation of the amino substituent on the pyrazole ring.
  • Purification is typically achieved by recrystallization or column chromatography, depending on scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.

    Reduction: Reduction reactions could target the acetamide moiety or the pyrazole ring.

    Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(4-Amino-1h-pyrazol-1-yl)-N-(pentan-2-yl)acetamide could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with pyrazole rings can interact with enzymes or receptors, modulating their activity. The acetamide moiety might enhance binding affinity or specificity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Key Features Biological Activity/Notes References
2-(4-Amino-1H-pyrazol-1-yl)-N-(pentan-2-yl)acetamide 4-aminopyrazole, pentan-2-yl Aliphatic chain may enhance lipophilicity; pyrazole enables hydrogen bonding Not explicitly reported; potential kinase targeting
2-(4-Amino-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide 4-aminopyrazole, propan-2-yl Shorter alkyl chain; 95% purity Higher solubility than pentan-2-yl analog
2-(4-Amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide 4-aminopyrazole, 2-methoxyethyl Ether oxygen enhances solubility via H-bonding Commercial availability via multiple suppliers
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(aryl)acetamide (e.g., 2e) Cyclopropyl-triazole, aryl Triazole replaces pyrazole; complex aryl group Imatinib analog; 30% synthesis yield
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Ethylamino, quinazolinone Quinazolinone core; anti-inflammatory activity Comparable to Diclofenac; low ulcerogenic potential
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(aryl)acetamide (e.g., 2a) Benzofuran-oxadiazole, aryl Oxadiazole and benzofuran heterocycles Antimicrobial activity

Key Findings

The methoxyethyl substituent (–11) introduces polarity, balancing solubility and bioavailability .

Heterocycle Substitution :

  • Replacing pyrazole with triazole () or oxadiazole () alters hydrogen-bonding capacity and target selectivity. For example, the triazole derivative (2e) mimics imatinib’s kinase-inhibitory scaffold, while oxadiazole derivatives exhibit antimicrobial properties .

Biological Activity: Quinazolinone acetamides () demonstrate significant anti-inflammatory activity, outperforming Diclofenac in some cases. This highlights the role of the quinazolinone core in modulating inflammation pathways, a feature absent in the target compound .

In contrast, the methoxyethyl analog (–11) is available from multiple suppliers, indicating robust synthetic routes. Microwave-assisted synthesis (e.g., for compound 2e, ) achieves moderate yields (30%), reflecting challenges in scaling triazole derivatives .

Biological Activity

The compound 2-(4-Amino-1H-pyrazol-1-yl)-N-(pentan-2-yl)acetamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and vascular biology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(4-Amino-1H-pyrazol-1-yl)-N-(pentan-2-yl)acetamide is C10H16N4OC_{10}H_{16}N_{4}O, with a molecular weight of approximately 196.26 g/mol. The structure includes a pyrazole ring, an amine group, and an acetamide functional group, which are critical for its biological activity.

Research indicates that pyrazole derivatives, including 2-(4-Amino-1H-pyrazol-1-yl)-N-(pentan-2-yl)acetamide, often exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole compounds act as inhibitors of key enzymes involved in cellular signaling pathways. For instance, they may inhibit kinases or other enzymes that play roles in cell proliferation and survival.
  • Induction of Apoptosis : Studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells by modulating apoptotic pathways and increasing reactive oxygen species (ROS) production .
  • Anti-Angiogenesis : Some pyrazole compounds have demonstrated the ability to inhibit angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for tumor growth and metastasis .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
VEGFR-2 Inhibition IC50 AssayIC50 = 1.6 nM
Anti-Proliferation Tumor Cell Line (HGC-27)IC50 = 0.36 μM
Toxicity Assessment Normal Cell Line (GES-1)IC50 = 187.46 μM
Apoptosis Induction Flow CytometryIncreased ROS production
Migration Inhibition Wound Healing AssaySignificant reduction

Case Studies

Recent studies have highlighted the efficacy of pyrazole derivatives in cancer therapy:

  • Study on Gastric Cancer : A notable study demonstrated that a related compound induced significant apoptosis in HGC-27 gastric cancer cells while exhibiting low toxicity towards normal gastric epithelial cells (GES-1). This suggests a promising therapeutic window for targeting gastric tumors .
  • VEGFR-2 Targeting : Another research effort focused on the inhibition of VEGFR-2, crucial for angiogenesis in tumors. The compound exhibited potent inhibitory effects, making it a candidate for further development as an anti-cancer agent .

Q & A

Q. What synthetic routes are recommended for 2-(4-Amino-1H-pyrazol-1-yl)-N-(pentan-2-yl)acetamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, amide coupling, and heterocycle functionalization. Key intermediates are monitored via Thin Layer Chromatography (TLC) and characterized using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm structural integrity . For example, pyrazole ring formation may require controlled pH and temperature to prevent side reactions, with yields optimized by solvent selection (e.g., DMF or THF) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • 1H/13C NMR : Identifies proton environments (e.g., amide NH at δ 8–10 ppm, pyrazole protons at δ 6–7 ppm) and carbon backbone .
  • IR Spectroscopy : Confirms functional groups (amide C=O stretch ~1650 cm⁻¹, NH bending ~1550 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass) .

Q. What purification methods are effective post-synthesis?

Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is standard for isolating the target compound. Recrystallization (e.g., using ethanol/water mixtures) may further enhance purity, monitored by HPLC (>95% purity threshold) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic variation of parameters is key:

  • Temperature : Pyrazole ring closure may require reflux (80–100°C) for 12–24 hours .
  • Catalysts : Use of Pd catalysts for cross-coupling steps (e.g., Suzuki-Miyaura) can improve efficiency .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates . Design of Experiment (DoE) software can model interactions between variables to identify optimal conditions .

Q. How can researchers resolve discrepancies between spectroscopic data and expected results?

  • Cross-Validation : Combine NMR with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals .
  • X-Ray Crystallography : Definitive structural confirmation if crystals are obtainable .
  • Isotopic Labeling : Track reaction pathways to identify unexpected byproducts (e.g., deuterated reagents) .

Q. What strategies are used to analyze structure-activity relationships (SAR) for derivatives?

  • Substituent Variation : Modify the pyrazole’s 4-amino group or the pentan-2-yl chain to assess bioactivity changes .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) via fluorescence polarization or microplate assays .
  • Computational Models : Use docking simulations (AutoDock, Schrödinger) to predict binding affinities .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over nanoseconds to assess stability .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO) to predict reactivity .
  • Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bonds with kinase ATP pockets) .

Q. How to address stability challenges under varying storage or experimental conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light, or acidic/basic conditions, then monitor degradation via LC-MS .
  • Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under inert gas (N2/Ar) to prevent oxidation .

Notes

  • Avoid commercial sources (e.g., BenchChem, Aladdin) as per guidelines.
  • Advanced questions emphasize methodological rigor, integrating experimental and computational approaches.
  • Contradictory data (e.g., NMR vs. MS) require multi-technique validation .

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